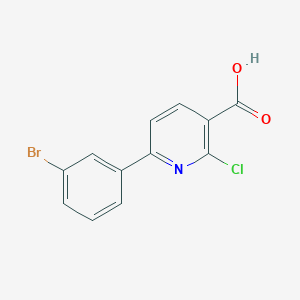

6-(3-Bromophenyl)-2-chloropyridine-3-carboxylic acid

Description

6-(3-Bromophenyl)-2-chloropyridine-3-carboxylic acid is a halogenated pyridine derivative featuring a bromophenyl group at the 6-position, a chlorine atom at the 2-position, and a carboxylic acid functional group at the 3-position of the pyridine ring. This compound serves as a key intermediate in organic synthesis and pharmaceutical research, particularly in the development of antimicrobial and anti-mycobacterial agents . Its structure enables diverse reactivity, making it valuable for coupling reactions, such as Suzuki-Miyaura cross-coupling, to generate more complex bioactive molecules .

Properties

IUPAC Name |

6-(3-bromophenyl)-2-chloropyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrClNO2/c13-8-3-1-2-7(6-8)10-5-4-9(12(16)17)11(14)15-10/h1-6H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBYJOSFOWXILKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NC(=C(C=C2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Bromophenyl)-2-chloropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the bromination of phenylpyridine derivatives, followed by chlorination and carboxylation reactions. The reaction conditions often involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS), chlorinating agents like thionyl chloride or phosphorus pentachloride, and carboxylation using carbon dioxide under basic conditions.

Industrial Production Methods

In an industrial setting, the production of 6-(3-Bromophenyl)-2-chloropyridine-3-carboxylic acid may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The use of catalysts and solvents that facilitate the reactions while minimizing by-products is also common in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(3-Bromophenyl)-2-chloropyridine-3-carboxylic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromophenyl group reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Electrophilic Substitution: Reagents such as aluminum chloride or iron(III) chloride in anhydrous conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the halogens, while coupling reactions can produce biaryl compounds with extended conjugation.

Scientific Research Applications

1.1 Anticancer Properties

Research has indicated that derivatives of pyridine carboxylic acids exhibit promising anticancer activities. For instance, compounds related to 6-(3-Bromophenyl)-2-chloropyridine-3-carboxylic acid have been shown to inhibit various kinases involved in cancer progression. A study demonstrated that certain derivatives could selectively inhibit Aurora A kinase, which plays a crucial role in cell cycle regulation and tumorigenesis. The compound exhibited an IC50 value of 168.78 µM against the MCF-7 breast cancer cell line, indicating its potential as an anticancer agent .

1.2 Mechanism of Action

The mechanism of action for these compounds often involves the induction of apoptosis in cancer cells. In the MCF-7 cell line, treatment with related compounds resulted in increased apoptosis compared to controls, highlighting their potential as therapeutic agents in oncology . Molecular docking studies have shown that these compounds can bind effectively to kinase active sites, suggesting a targeted approach to inhibiting cancer cell proliferation .

Synthetic Utility

2.1 Synthesis of Derivatives

6-(3-Bromophenyl)-2-chloropyridine-3-carboxylic acid serves as a versatile building block for synthesizing more complex molecules. The compound can be modified through various chemical reactions to create derivatives with enhanced biological activities or different pharmacological profiles. For example, the introduction of different substituents on the pyridine ring can significantly alter the compound's potency and selectivity against specific kinases .

2.2 Application in Pesticide Development

The synthesis of 2-chloropyridine-3-carboxylic acid esters has been explored for their utility as intermediates in the production of herbicides and fungicides. These esters can be converted into various agrochemical products, demonstrating the compound's utility beyond medicinal chemistry . The ability to modify the carboxylic acid group allows for tailoring the properties of these compounds for specific agricultural applications.

Case Studies

3.1 Case Study: Aurora Kinase Inhibition

A detailed study investigated the effects of a series of pyridine derivatives on Aurora kinases. The most potent compound from this series was identified as having significant activity against Aurora A kinase, leading to cell cycle arrest and apoptosis in cancer cells. This study underscores the importance of structural modifications in enhancing anticancer activity and provides a foundation for further development of pyridine-based therapeutics .

| Compound | IC50 (µM) | Target Kinase | Apoptosis Induction (%) |

|---|---|---|---|

| 6-(3-Bromophenyl)-2-chloropyridine-3-carboxylic acid | 168.78 | Aurora A | 2.16 |

| Control (Doxorubicin) | 10 | Aurora A | 1.52 |

3.2 Case Study: Agrochemical Applications

Research into the synthesis of chloropyridine derivatives has revealed their potential as precursors for herbicides like diflufenican. The ability to derive various functional groups from 6-(3-Bromophenyl)-2-chloropyridine-3-carboxylic acid allows for the development of new agrochemicals tailored for specific pest control needs .

Mechanism of Action

The mechanism of action of 6-(3-Bromophenyl)-2-chloropyridine-3-carboxylic acid involves its interaction with molecular targets in biological systems. The bromophenyl and chloropyridine moieties can bind to specific enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes critical differences between 6-(3-Bromophenyl)-2-chloropyridine-3-carboxylic acid and its structural analogues:

Physicochemical Properties

- Melting Points : Halogenated pyridines generally exhibit high melting points (>200°C) due to strong intermolecular hydrogen bonding. For example, 4-Bromopyridine hydrochloride melts at ~270°C (dec) .

- Solubility : The carboxylic acid group enhances water solubility, while bromine and chlorine substituents increase lipophilicity, affecting partition coefficients .

Biological Activity

6-(3-Bromophenyl)-2-chloropyridine-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a bromophenyl group and a carboxylic acid, which are crucial for its biological activity. The presence of halogen atoms (bromine and chlorine) enhances its reactivity and interaction with biological targets.

The mechanism of action for 6-(3-Bromophenyl)-2-chloropyridine-3-carboxylic acid involves its interaction with specific enzymes and receptors in biological systems. The bromophenyl and chloropyridine moieties can bind to target sites, modulating enzyme activity and disrupting cellular processes. The carboxylic acid group is particularly important for forming hydrogen bonds with amino acid residues in proteins, influencing the compound's binding affinity and specificity.

Anticancer Properties

Research indicates that 6-(3-Bromophenyl)-2-chloropyridine-3-carboxylic acid exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including breast (MDA-MB-231), lung (A549), and liver (HEPG2) cancers. The compound showed cytotoxic effects with IC50 values ranging from 15 μM to over 100 μM depending on the cell line tested .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 | 15 |

| A549 | 22 |

| HEPG2 | 30 |

| GBM6 (Glioblastoma) | 25 |

In combination therapy, it has been shown to enhance the cytotoxicity of other chemotherapeutic agents, indicating potential for use in combination treatments .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial activity. Preliminary studies suggest that it may possess broad-spectrum antimicrobial properties, although specific data on minimum inhibitory concentrations (MIC) are still being compiled. Its effectiveness against both gram-positive and gram-negative bacteria highlights its potential as an antimicrobial agent.

Case Studies

- Study on Anticancer Activity : A recent study investigated the effects of 6-(3-Bromophenyl)-2-chloropyridine-3-carboxylic acid on glioblastoma cells. The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis through modulation of key signaling pathways involved in cell survival .

- Combination Therapy Research : Another study explored the use of this compound in conjunction with small molecule inhibitors targeting receptor tyrosine kinases. The combination significantly enhanced cytotoxicity in resistant cancer cell lines, suggesting a promising avenue for future therapeutic strategies .

Comparative Analysis

When compared to similar compounds such as 6-(3-Bromophenyl)-2-fluoropyridine-3-carboxylic acid and 6-(3-Bromophenyl)-2-methylpyridine-3-carboxylic acid, the chlorinated derivative demonstrates superior binding affinity and biological activity due to the electron-withdrawing nature of chlorine, which enhances reactivity towards biological targets .

Table 2: Comparison of Similar Compounds

| Compound | Biological Activity | IC50 (μM) |

|---|---|---|

| 6-(3-Bromophenyl)-2-chloropyridine-3-carboxylic acid | High anticancer activity | 15 |

| 6-(3-Bromophenyl)-2-fluoropyridine-3-carboxylic acid | Moderate anticancer activity | 25 |

| 6-(3-Bromophenyl)-2-methylpyridine-3-carboxylic acid | Low anticancer activity | >100 |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 6-(3-Bromophenyl)-2-chloropyridine-3-carboxylic acid?

- Methodology : A two-step approach is recommended:

- Step 1 : Introduce the 3-bromophenyl group via Suzuki-Miyaura cross-coupling using a palladium catalyst (e.g., Pd(PPh₃)₄) and a boronic acid derivative of 3-bromophenyl. This is supported by analogous reactions in spirocyclic intermediates .

- Step 2 : Functionalize the pyridine ring with chlorine and carboxylic acid groups. Chlorination can be achieved using POCl₃ or SOCl₂, while carboxylation may involve directed ortho-metalation followed by CO₂ insertion, as seen in related chloropyridine-carboxylic acid syntheses .

- Validation : Monitor reaction progress via TLC and intermediate characterization using NMR and MS.

Q. Which spectroscopic techniques are optimal for structural characterization?

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substitution patterns on the pyridine and benzene rings. Compare chemical shifts to structurally similar compounds, such as 2-chloropyridine-3-carboxylic acid (δ ~8.5 ppm for pyridine protons) .

- X-ray Crystallography : Resolve the crystal structure to unambiguously assign bond lengths and angles, leveraging protocols from 2-chloropyridine-3-carboxylic acid studies .

- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS, referencing data from bromophenylacetic acid derivatives (e.g., [M+H]⁺ = 216.03 for 3-bromophenylacetic acid) .

Q. How can solubility be assessed, and what solvents are suitable for reactions?

- Solubility Testing : Perform gradient solubility tests in polar aprotic solvents (DMF, DMSO), chlorinated solvents (DCM), and ethers (THF). Carboxylic acid functionality suggests improved solubility in basic aqueous solutions (e.g., NaHCO₃).

- Solvent Selection : For coupling reactions, THF or DMF is preferred based on analogous Suzuki reactions in spirocyclic systems . For crystallization, use ethanol/water mixtures, as demonstrated for 2-chloropyridine-3-carboxylic acid .

Advanced Research Questions

Q. How can contradictory HPLC purity data (e.g., multiple peaks) be resolved?

- Hypothesis Testing :

- Impurities : Perform LC-MS to identify byproducts (e.g., dehalogenated or hydrolyzed derivatives).

- Isomerism : Check for rotational isomers (atropisomerism) using variable-temperature NMR or chiral HPLC columns.

Q. Why do anomalous coupling constants arise in ¹H NMR spectra, and how can they be explained?

- Root Cause : Electronic effects from the electron-withdrawing bromophenyl and chlorine substituents may distort the pyridine ring’s electron density, altering coupling constants (e.g., J₃,₄ in pyridine).

- Resolution :

- Perform 2D NMR (COSY, NOESY) to assign protons and verify spatial proximity.

- Compare experimental data to computational predictions (DFT calculations) for optimized geometries .

Q. How can catalytic activity discrepancies be investigated when using this compound as a ligand?

- Coordination Studies :

- Synthesize metal complexes (e.g., with Cu(II) or Pd(II)) and analyze via X-ray absorption spectroscopy (XAS) to identify binding sites (carboxylate O or pyridine N).

- Compare catalytic performance in cross-coupling reactions to established ligands (e.g., bipyridine), using kinetic studies to quantify turnover rates .

Q. What experimental design principles apply to optimizing reaction yields?

- Design of Experiments (DoE) :

- Variables : Test catalyst loading (0.5–5 mol%), temperature (60–120°C), and base (K₂CO₃ vs. Cs₂CO₃) in a factorial design.

- Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions, as applied in bromophenylacetic acid syntheses .

- Validation : Replicate high-yield conditions (≥80%) and characterize products via HPLC and NMR.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.